molecular formula C21H18N2O3 B2859366 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide CAS No. 922128-02-7

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide

Cat. No.: B2859366
CAS No.: 922128-02-7
M. Wt: 346.386
InChI Key: VYVXLCZBBYWZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide is a benzoxazepine derivative featuring a fused seven-membered heterocyclic ring system (oxygen and nitrogen atoms at positions 1 and 4, respectively) substituted with a methyl group at position 4 and a keto group at position 5. The naphthalene-2-carboxamide moiety is attached to the benzoxazepin core via an amide linkage at position 6. Benzoxazepines are pharmacologically significant due to their structural versatility, often explored for applications in central nervous system disorders, oncology, and anti-inflammatory therapies.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-23-10-11-26-19-9-8-17(13-18(19)21(23)25)22-20(24)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVXLCZBBYWZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide typically involves the cyclization of benzannelated six-membered hydrocarbon rings into seven-membered lactams. This process can be achieved through recyclization reactions, yielding the desired compound in moderate to high yields (61-72%) under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.

    Drug Discovery: It serves as a lead compound in drug discovery programs aimed at identifying new treatments for various diseases.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to modulate biological pathways by binding to specific receptors or enzymes, thereby influencing cellular processes and exerting its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with 3-Methoxybenzamide Analogue

A closely related analogue, 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-63-3), shares the benzoxazepin core but substitutes the naphthalene group with a methoxybenzamide moiety. Key differences include:

Property Target Compound (Naphthalene) 3-Methoxybenzamide Analogue
Molecular Formula C23H20N2O3 C18H18N2O4
Molecular Weight (g/mol) 372.42 (calculated) 326.35
Substituent Naphthalene-2-carboxamide 3-Methoxybenzamide
Lipophilicity (Predicted) Higher (naphthalene) Moderate (methoxybenzene)

The naphthalene derivative’s larger aromatic system likely increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the methoxy analogue. However, the methoxy group could improve aqueous solubility, making it more suitable for formulations requiring higher bioavailability .

Comparison with Triazole-Based Carbothioate Derivatives

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g, C21H18O2N4S) shares a naphthalene moiety but differs in core structure and functional groups:

Property Target Compound (Benzoxazepin) Compound 6g (Triazole)
Core Heterocycle Benzoxazepin 1,2,4-Triazole
Functional Groups Carboxamide Carbothioate
Molecular Weight (g/mol) 372.42 390.45
Spectral Features IR: 1684 cm⁻¹ (C=O), 1518 cm⁻¹ (C=N)

The carbothioate group in Compound 6g introduces sulfur, which may increase susceptibility to hydrolysis compared to the stable carboxamide linkage in the target compound. The triazole ring’s electron-rich nature could enhance metal-binding capabilities, whereas the benzoxazepin core offers conformational rigidity for target-specific interactions .

Broader Context Among Benzoxazepine Derivatives

Pharmacopeial compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid illustrate the structural diversity of benzoxazepine-related scaffolds. These derivatives often incorporate amino acids or bicyclic systems (e.g., β-lactams) for antimicrobial activity, contrasting with the target compound’s simpler naphthalene-amide design. Such complexity highlights the balance between synthetic accessibility and functional optimization in drug development .

Data Tables Summarizing Key Properties

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide C23H20N2O3 372.42 Benzoxazepin, carboxamide
3-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide C18H18N2O4 326.35 Benzoxazepin, methoxybenzamide
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C21H18O2N4S 390.45 Triazole, carbothioate

Table 2. Spectral Data Highlights

Compound IR (cm⁻¹) ^1H-NMR (δ, ppm)
Compound 6g 1684 (C=O), 1518 (C=N) 6.50–7.56 (aromatic protons)

Research Findings and Implications

  • Structural Flexibility vs. Stability : The benzoxazepin core offers a stable scaffold for functionalization, whereas triazole-based derivatives prioritize reactivity.
  • Substituent Effects : Naphthalene enhances lipophilicity, which may improve CNS targeting, while methoxy groups balance solubility for systemic applications.
  • Synthetic Accessibility : The target compound’s carboxamide linkage is synthetically straightforward compared to carbothioates, which require specialized conditions .

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoxazepin core followed by coupling with naphthalene-2-carboxamide. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to minimize hydrolysis .
  • Ring closure : Cyclization of intermediates using acid catalysts (e.g., PTSA) at controlled temperatures (60–80°C) .
    Characterization of intermediates :
  • NMR spectroscopy : 1H/13C NMR to confirm regioselectivity and purity (e.g., δ 7.5–8.5 ppm for naphthalene protons) .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ at m/z corresponding to C21H18N2O3) .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:
A combination of techniques ensures accuracy:

  • 1H/13C NMR : Assign peaks for benzoxazepin (e.g., δ 4.2–4.5 ppm for methylene groups) and naphthalene moieties .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities .
    Table 1 : Key Spectral Data
TechniqueKey Peaks/FeaturesReference
1H NMRδ 2.3 ppm (CH3), δ 7.8 ppm (naphthalene H)
13C NMRδ 170 ppm (C=O), δ 125–140 ppm (aromatic C)
IR1685 cm⁻¹ (amide C=O)

Basic: What computational modeling approaches predict the compound’s reactivity and stability?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity trends .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
  • In silico degradation studies : Predict hydrolytic/oxidative degradation pathways using software like Gaussian or ORCA .

Advanced: How can researchers design experiments to optimize synthetic yield and purity?

Answer:
Apply Design of Experiments (DOE) principles:

  • Factorial design : Test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF) .
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 80°C, 10 mol% catalyst, DMF) .
    Table 2 : Example DOE Setup
FactorLevels TestedResponse (Yield%)
Temperature60°C, 80°C, 100°C65%, 82%, 70%
Catalyst Loading5 mol%, 10 mol%, 15 mol%70%, 82%, 78%

Advanced: What methodologies elucidate the reaction mechanism of benzoxazepin-naphthalene coupling?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Transition state analysis : Use DFT to map energy profiles for intermediates (e.g., tetrahedral adducts in amide bond formation) .
  • In situ monitoring : Employ Raman spectroscopy or real-time NMR to track intermediate formation .

Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate biological potential?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Pharmacophore modeling : Identify critical functional groups (e.g., amide, naphthalene) for activity .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) across cell lines (e.g., HeLa, MCF-7) .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solubility differences) .
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .
  • Toxicogenomics : Assess gene expression changes in liver/kidney tissues to explain discrepancies .

Advanced: What strategies improve the compound’s metabolic stability for therapeutic applications?

Answer:

  • Isotope labeling : Use 14C-labeled compound to track metabolic pathways in hepatocyte assays .
  • Prodrug design : Modify amide groups with ester linkages to enhance bioavailability .
  • CYP450 inhibition studies : Identify metabolic hotspots using human liver microsomes and LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.